5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Overview
Description
5,6-Difluoro-1-N-propylbenzene-1,2-diamine is an organic compound with the molecular formula C9H12F2N2. It has a molecular weight of 186.2 . The compound is characterized by two fluorine atoms and two amine groups attached to a benzene ring .
Synthesis Analysis
The synthesis of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine involves the reaction of benzene with propylamine in the presence of hydrogen fluoride and ammonium fluoride. The reaction mixture is then heated under reflux, and the product is purified through recrystallization.
Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine is characterized by a benzene ring with two fluorine atoms and two amine groups attached to it . The compound has a complexity of 155 and a topological polar surface area of 38Ų .
Scientific Research Applications
Synthesis of Fluorinated Compounds : One study details the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, highlighting its potential in creating fluorinated compounds for various applications (Zissimou & Koutentis, 2017).
Polymer Synthesis : Another area of application is in the synthesis of fluorinated polyimides, which are valuable for their properties like high thermal stability and low dielectric constants. These polymers are useful in electronics and other high-performance materials (Yang & Hsiao, 2004).
Development of High-Performance Materials : Research also shows the development of new aromatic polyimides with enhanced solubility and thermal stability, again highlighting the role of fluorinated diamines in advanced material science (Wang, Zhao, & Li, 2012).
Generation of Fluorinated Active Intermediates : The compound is involved in the generation of active intermediates like 4,5-difluoro-1,2-dehydrobenzene, which is used in synthesizing fluorinated carbo- and heterocyclic compounds (Charushin et al., 2005).
Applications in Gas Separation Technologies : The synthesis of novel polyamides from diamine monomers like 1,4-bis-[{2′-trifluoromethyl 4′-(4″-aminophenyl)phenoxy}]2,5-di-t-butylbenzene is notable for applications in membrane-based gas separation (Bandyopadhyay et al., 2013).
Electrochemical Applications : The compound is relevant in electrochemical fluorination processes, leading to various fluorinated products important in chemical synthesis and industry (Momota et al., 1994).
properties
IUPAC Name |
3,4-difluoro-2-N-propylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4,13H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUSDFDSSPZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-1-N-propylbenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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